![molecular formula C10H12O3S B12624216 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid CAS No. 918828-26-9](/img/structure/B12624216.png)
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a butanoic acid backbone via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid typically involves the reaction of 4-hydroxythiophenol with butanoic acid derivatives under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfanyl linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
科学研究应用
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid involves its ability to interact with various molecular targets. The hydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. The sulfanyl linkage may also play a role in modulating the reactivity and stability of the compound. Pathways involving redox reactions and interactions with cellular components are key to its biological activity.
相似化合物的比较
Similar Compounds
4-(4-Hydroxyphenyl)butanoic acid: Similar structure but lacks the sulfanyl linkage.
3-(4-Methoxyphenyl)butanoic acid: Contains a methoxy group instead of a hydroxy group.
3-(4-Bromophenyl)butanoic acid: Features a bromine atom in place of the hydroxy group.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid is unique due to the presence of both a hydroxyphenyl group and a sulfanyl linkage
属性
CAS 编号 |
918828-26-9 |
|---|---|
分子式 |
C10H12O3S |
分子量 |
212.27 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C10H12O3S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) |
InChI 键 |
UYXPZDWSIXHEDL-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)SC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


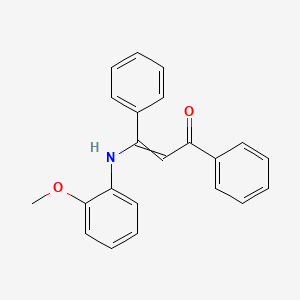
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
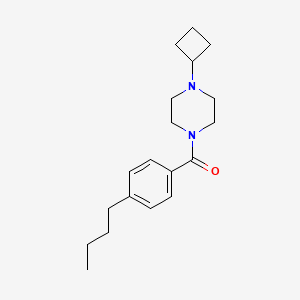
![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
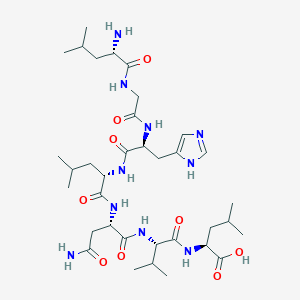
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
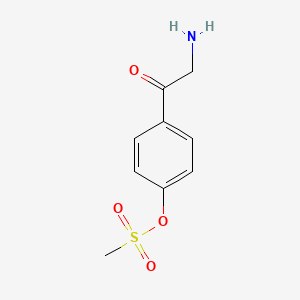
![3-[(4-Chlorophenyl)methyl]-4-ethylpyridine](/img/structure/B12624199.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)
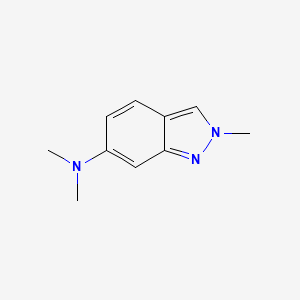
![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
methanone](/img/structure/B12624211.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B12624213.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12624217.png)
